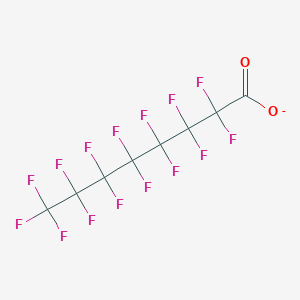

Pentadecafluorooctanoate

Description

Historical Context of Fluorinated Organic Compound Research

The journey of fluorinated organic compounds began with the isolation of elemental fluorine in 1886 by Henri Moissan. nih.gov This breakthrough paved the way for the synthesis of the first perfluorocarbon, carbon tetrafluoride, in the same year. researchgate.net Early in the 20th century, the unique properties of these compounds, particularly their stability, began to be recognized. researchgate.net The C-F bond, the strongest in organic chemistry, imparts exceptional stability to these molecules. jst.go.jp

The industrial-scale production and application of organofluorine compounds accelerated dramatically during World War II, driven by the needs of projects like the Manhattan Project. researchgate.net In the post-war era, companies like 3M began utilizing electrochemical fluorination, leading to the commercial production of a wide array of fluorocarbons by 1951. researchgate.net This period saw the introduction of revolutionary products like Teflon (polytetrafluoroethylene or PTFE) by DuPont in 1948. researchgate.net The unique ability of these substances to repel oil and water led to their extensive use as surface protectants and surfactants. cdc.gov

Scope and Significance of Pentadecafluorooctanoate in Environmental Research

This compound, commonly known as PFOA, and its ammonium (B1175870) salt, APFO, became central to the production of fluoropolymers and fluoroelastomers. pops.intpops.int While PFOA itself was not typically used as a final product, APFO served as a crucial processing aid. industrialchemicals.gov.au This manufacturing process has been identified as a major direct source of PFOA release into the environment through wastewater and atmospheric emissions. pops.int

The environmental significance of PFOA stems from its extreme persistence. hbm4eu.eukemi.se It is resistant to biodegradation, hydrolysis, and photolysis. industrialchemicals.gov.au This persistence, combined with its potential for long-range environmental transport, has led to its global distribution, with detections in remote locations like the Arctic. europa.eu Consequently, PFOA has become a substance of very high concern, with its presence monitored in various environmental compartments, including drinking water, soil, and wildlife. pops.inthbm4eu.euindustrialchemicals.gov.au

Evolution of Scientific Inquiry on Perfluorinated Carboxylic Acids

Scientific investigation into perfluorinated carboxylic acids (PFCAs) like PFOA has evolved from initial studies focused on their synthesis and application to a more critical examination of their environmental fate and effects. The realization that these compounds were not only persistent but also bioaccumulative and toxic spurred a new wave of research. industrialchemicals.gov.auhbm4eu.eupops.int

Early analytical methods for detecting PFCAs, dating back to the 1980s, were often laborious and had high detection limits. researchgate.net The advent of more sophisticated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) since 2001, has revolutionized the ability to detect and quantify these compounds at very low concentrations. researchgate.net This has enabled more comprehensive monitoring of PFOA in various environmental matrices and has been crucial in understanding its distribution and pathways. researchgate.net The focus of scientific inquiry has now shifted towards understanding the risks associated with widespread environmental contamination, the development of effective remediation technologies, and the establishment of regulatory frameworks to mitigate further pollution. pops.intcswab.org

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its distinct physical and chemical properties. As a perfluorinated carboxylic acid, it possesses a high degree of stability due to the strength of the carbon-fluorine bonds. cdc.gov

| Property | Value |

| Molecular Formula | C8HF15O2 |

| Molecular Weight | 414.07 g/mol |

| Melting Point | 55 °C (experimental) industrialchemicals.gov.au |

| Boiling Point | 189 °C (experimental) industrialchemicals.gov.au |

| Vapor Pressure | 4.2 Pa (experimental) industrialchemicals.gov.au |

| Water Solubility | Miscible (as ammonium salt) szabo-scandic.com |

This table presents key physicochemical properties of this compound (PFOA).

The ammonium salt of PFOA, ammonium this compound (APFO), is a solid that is miscible with water. szabo-scandic.com PFOA itself is a strong acid and, under typical environmental pH conditions, exists predominantly as the dissolved perfluorooctanoate anion. industrialchemicals.gov.au This high water solubility facilitates its transport in aquatic systems. kemi.se

Environmental Presence and Fate

The widespread use and extreme persistence of PFOA have resulted in its ubiquitous presence in the global environment. hbm4eu.eu

Sources of Release

The primary sources of PFOA in the environment are both direct and indirect. pops.int

Direct Sources: Manufacturing processes for PFOA and its salts are significant contributors, with emissions occurring through wastewater and atmospheric releases. pops.int Historically, a major ECF production plant in the United States was estimated to have emitted 5-10% of its annual production. pops.int

Indirect Sources: A substantial portion of environmental PFOA originates from the degradation of precursor compounds, such as fluorotelomer alcohols (FTOHs). pops.intnih.gov These volatile precursors can be transported long distances in the atmosphere before degrading to PFOA and being deposited. pops.int The use and disposal of consumer products treated with PFOA-related substances, such as textiles, paper, and firefighting foams, also contribute to its release. pops.int

Environmental Fate and Transport

Once released, PFOA is highly mobile and persistent.

Transport: The global distribution of PFOA is attributed to a combination of atmospheric transport of the acid and its volatile precursors, as well as transport of the anion in oceanic currents. industrialchemicals.gov.au Atmospheric deposition, both wet and dry, is a key pathway for PFOA to enter soil and surface waters. itrcweb.org In aquatic systems, advection is a primary driver of its movement. itrcweb.org Leaching from contaminated soils during rainfall can also transport PFOA into groundwater. itrcweb.org

Persistence: PFOA is highly resistant to environmental degradation processes. industrialchemicals.gov.au It does not readily biodegrade, hydrolyze, or undergo photolysis. industrialchemicals.gov.au The estimated atmospheric lifetime based on photo-oxidation is around 130 days, while its hydrolysis half-life is estimated to be over 92 years. industrialchemicals.gov.au

Bioaccumulation and Biomagnification

PFOA has been shown to bioaccumulate, meaning it can build up in organisms over time. cimi.org Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFOA binds to proteins in the blood and liver. industrialchemicals.gov.aukemi.se

Bioaccumulation: In aquatic organisms, PFOA shows a low to moderate potential for bioconcentration. pops.int However, air-breathing terrestrial and marine mammals appear to eliminate PFOA less efficiently, leading to a greater potential for bioaccumulation. pops.intindustrialchemicals.gov.au

Biomagnification: There is evidence that PFOA can biomagnify in food webs, meaning its concentration increases at higher trophic levels. industrialchemicals.gov.aucimi.org Studies have identified biomagnification factors greater than one in carnivorous marine mammals. industrialchemicals.gov.au

Analytical Methods for Detection

The accurate detection and quantification of PFOA in various environmental media are crucial for monitoring and risk assessment. A variety of analytical techniques have been developed for this purpose.

| Analytical Technique | Matrix | Description |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Drinking Water, Wastewater, Soil, Biota | This is the most common and preferred method for PFOA analysis due to its high sensitivity and specificity. It allows for the detection of PFOA at very low concentrations. researchgate.netitrcweb.org |

| Gas Chromatography (GC) | Various | GC methods for PFOA typically require a derivatization step to make the compound volatile enough for analysis. These methods are generally less common than LC-MS/MS due to higher detection limits and more laborious sample preparation. researchgate.net |

| Combustion Ion Chromatography (CIC) | Water | This method can be used to determine the total organic fluorine (TOF) in a sample, providing a measure of the overall PFAS content. norden.org |

This table summarizes common analytical methods for the detection of this compound.

Sample preparation is a critical step in the analytical process to avoid cross-contamination, especially given the low detection limits required. itrcweb.org Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide protocols for sample collection, preservation, and analysis. itrcweb.org

Occurrence in Environmental Compartments

PFOA has been detected in virtually every environmental compartment across the globe.

Drinking Water

Contamination of drinking water sources with PFOA is a significant concern for human exposure. kemi.se PFOA can enter drinking water supplies through the contamination of ground and surface waters from industrial discharges, wastewater treatment plant effluent, and runoff from contaminated sites. hbm4eu.eukemi.se Several countries have established regulatory limits or guidelines for PFOA in drinking water. nsf.org Boiling water does not remove PFOA. nsf.org

Soil and Sediment

PFOA can accumulate in soil and sediment through atmospheric deposition, application of contaminated biosolids, and releases from industrial facilities. nih.gov Its mobility in soil is influenced by factors such as soil organic carbon content and pH. itrcweb.org Contaminated soils can act as a long-term source of PFOA to groundwater and surface water. itrcweb.org

Wildlife

Due to its bioaccumulative nature, PFOA has been detected in a wide range of wildlife species, including fish, birds, and marine mammals, even in remote regions like the Arctic. pops.inthbm4eu.eu The presence of PFOA in apex predators highlights its potential for biomagnification through the food chain. toxicdocs.org

Remediation and Regulatory Status

Addressing PFOA contamination and regulating its use are ongoing challenges.

Remediation Technologies

The remediation of PFOA-contaminated sites is difficult due to its persistence and mobility. cswab.org Conventional water treatment methods are often ineffective. cswab.org Current and emerging remediation technologies include:

Activated Carbon Filtration: This is a common method for removing PFOA from drinking water, where PFOA adsorbs to the surface of the carbon. clarostechnologies.com

Ion Exchange Resins: These resins can selectively remove PFOA from water. clarostechnologies.com

Reverse Osmosis: This technology uses a semipermeable membrane to separate PFOA from water. clarostechnologies.com

Electrochemical Oxidation: An emerging technology that aims to degrade PFOA through direct electron transfer. cswab.org

Regulatory Status

Globally, there has been a significant move to restrict the production and use of PFOA and related substances.

Stockholm Convention: PFOA, its salts, and PFOA-related compounds have been listed under the Stockholm Convention on Persistent Organic Pollutants, aiming for their global elimination. pops.int

European Union: The EU has identified PFOA and its ammonium salt (APFO) as Substances of Very High Concern (SVHC) under the REACH regulation. pops.int

United States: The U.S. EPA has established a legally enforceable national drinking water standard for PFOA. nsf.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8F15O2- |

|---|---|

Molecular Weight |

413.06 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/p-1 |

InChI Key |

SNGREZUHAYWORS-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |

Synonyms |

ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Pentadecafluorooctanoate

Global Detection and Spatiotemporal Trends in Environmental Compartments

The global distribution of Pentadecafluorooctanoate is a complex issue, hypothesized to occur through the atmospheric transport of the acid itself, the movement of its anion in water systems, and the atmospheric transport of its volatile precursors. industrialchemicals.gov.au Its exceptional persistence contributes to its ubiquity in the environment. industrialchemicals.gov.au

Atmospheric Distribution and Deposition Patterns

This compound and its precursors are released into the atmosphere from various sources. pops.int Once in the atmosphere, these compounds can undergo long-range transport, leading to their deposition in regions far from their original sources. pops.int The estimated atmospheric lifetime for PFOA, based on indirect photo-oxidation by hydroxyl radicals, is 130 days. industrialchemicals.gov.au

The primary removal mechanism of PFOA from the atmosphere is through wet and dry deposition, often mediated by particles. industrialchemicals.gov.auigacproject.org This deposition contributes to the contamination of soil and water systems. igacproject.org Studies have shown that atmospheric deposition can be a significant source of PFOA in some regions. For instance, research downwind from a fluoropolymer factory revealed that atmospheric deposition was a primary source of PFOA in the soil. tno.nl

The distribution of PFOA in the atmosphere is not uniform and can be influenced by factors such as proximity to emission sources and meteorological conditions. nih.gov Monitoring of air at remote locations has confirmed the presence of PFOA, highlighting the extent of its atmospheric transport. pops.int

Aquatic System Concentrations (Surface Water, Groundwater, Oceanic)

This compound is frequently detected in various aquatic environments, including surface water, groundwater, and oceans, due to its high water solubility. vliz.be The contamination of these systems occurs through direct industrial discharges, wastewater treatment plant effluents, and atmospheric deposition. pops.intvliz.be

Wastewater treatment plants are considered a significant source of PFOA in aquatic environments. pops.int Studies have indicated that concentrations of some perfluorinated compounds, including PFOA, can be higher in the effluent than in the influent of these plants, suggesting the breakdown of precursor compounds during the treatment process. pops.int

Once in aquatic systems, PFOA can persist for long periods due to its resistance to degradation. pops.int This persistence leads to its widespread distribution in surface waters and its potential to leach into groundwater, which can then act as a long-term source of contamination. pops.int The global distribution of PFOA is also facilitated by its transport in oceanic currents. industrialchemicals.gov.au

Terrestrial Accumulation in Soil and Sediment Matrices

Soil and sediment act as significant reservoirs for this compound in the terrestrial environment. researchgate.netnih.gov Contamination of these matrices occurs through various pathways, including atmospheric deposition, the application of contaminated biosolids (sewage sludge) as fertilizer, and discharges from industrial facilities. researchgate.netresearchgate.net

The accumulation of PFOA in soil is a concern as it can leach over time and contaminate underlying groundwater, serving as a long-term source of pollution. pops.intresearchgate.net The organic carbon content of the soil is a key factor influencing the sorption and retention of PFOA. researchgate.net

Regional and Localized Environmental Concentrations

While PFOA is a global contaminant, its concentrations can vary significantly at regional and local levels, often linked to specific point sources of pollution.

Case Studies of Contaminated Sites and Source Attribution

Numerous case studies have documented high concentrations of this compound in the environment surrounding industrial facilities that manufactured or used the compound. For example, a major fluoropolymer production plant in the United States was identified as a significant source of PFOA emissions to both air and water. pops.int It was estimated that approximately 5-10% of the annual production was released into the environment, with about 5% emitted to the air and 95% to water. pops.int

Another case involves a former large-scale producer of PFOA in Minnesota, where waste disposal practices led to the contamination of groundwater and the Mississippi River. pops.int Average PFOA levels in the water discharge from the associated treatment plant were measured in the thousands of nanograms per liter (ng/L). pops.int

Source attribution techniques, such as Principal Component Analysis (PCA), can be employed to identify the likely origins of PFOA contamination at a site by examining the unique chemical "signatures" of different sources. trihydro.com For instance, PCA has been used to differentiate between PFAS contamination profiles at various airports, potentially linking them to different sources or remediation activities. trihydro.com

Environmental Monitoring Programs and Data Interpretation

Environmental monitoring programs are crucial for tracking the levels and trends of this compound in the environment. These programs involve the systematic sampling of various environmental media, such as air, water, soil, and biota, to determine the extent of contamination. a3p.orgcornell.edu

The data generated from these monitoring programs are essential for understanding the distribution of PFOA, identifying hotspots of contamination, and evaluating the effectiveness of regulatory actions and remediation efforts. eurofinsus.comerasm.org The interpretation of this data requires a comprehensive understanding of the sources, transport pathways, and fate of PFOA in the environment. eurofinsus.com

Effective environmental monitoring programs are designed based on a formal risk analysis and include well-defined sampling locations and frequencies. a3p.org The data collected is often managed in databases to facilitate analysis and retrieval. erasm.org For instance, a European database was developed to store and retrieve environmental data on surfactants, including PFOA, from various monitoring programs. erasm.org

Below is an interactive table summarizing PFOA concentrations found in various environmental media from different studies.

| Environmental Compartment | Location | Concentration Range |

| Atmosphere | Remote Locations | Present (Qualitative) |

| Surface Water | Mississippi River (USA) | 2463–2989 ng/L |

| Soil | Global Background | <0.001 to 237 µg/kg |

| Soil | Contaminated Sites | Up to several hundred mg/kg |

| Sediment | General | Long-term accumulation |

Environmental Fate and Transport Mechanisms of Pentadecafluorooctanoate

Persistence and Degradation Pathways

PFOA is exceptionally resistant to degradation under typical environmental conditions. pops.intmhlw.go.jp This persistence is a key factor in its accumulation in the environment.

Resistance to Abiotic Degradation Processes (Hydrolysis, Photolysis)

PFOA exhibits remarkable stability against abiotic degradation processes such as hydrolysis and photolysis. pops.intindustrialchemicals.gov.au The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to cleavage by environmental factors like water or sunlight. mhlw.go.jpup.pt

Studies have shown that PFOA does not undergo significant hydrolysis, with an estimated half-life of over 92 years in water systems. industrialchemicals.gov.aumdpi.com Similarly, direct photolysis, the breakdown of a chemical by light, is not a significant degradation pathway for PFOA in the environment. up.pt While some degradation can be observed under specific laboratory conditions, such as photochemical degradation yielding shorter-chain perfluorinated carboxylic acids (PFCAs), these processes are not considered major routes of PFOA removal in natural settings. mdpi.com

Stability Against Biotic Transformation (Biodegradation)

PFOA is also highly resistant to biotic degradation by microorganisms. pops.intresearchgate.net Numerous studies have demonstrated that PFOA is not readily biodegradable under either aerobic or anaerobic conditions. mhlw.go.jpindustrialchemicals.gov.au The strong carbon-fluorine bonds and the highly oxidized state of the molecule make it a poor substrate for microbial enzymes. researchgate.net

While some research has explored the potential for microbial transformation of PFOA, significant biodegradation has not been observed in various environments, including wastewater treatment plants, industrial site sediments, and agricultural soils. researchgate.net Some studies have reported limited biotransformation by specific microbial strains like Pseudomonas aeruginosa, but the extent of degradation is generally low. mdpi.com The consensus is that biodegradation is not a significant removal mechanism for PFOA in the environment. researchgate.net

Long-Range Environmental Transport Dynamics

The persistence of PFOA, coupled with its mobility, allows for its transport over long distances from its sources, leading to its detection in remote regions far from industrial activity. industrialchemicals.gov.aueuropa.eunih.gov

Atmospheric Transport of Volatile Precursors and Particulate-Associated Pentadecafluorooctanoate

One of the primary mechanisms for the long-range transport of PFOA is through the atmospheric transport of its volatile precursors, such as fluorotelomer alcohols (FTOHs). pops.intresearchgate.net These precursor compounds are more volatile than PFOA itself and can be transported globally in the atmosphere. researchgate.net Once in the atmosphere, they can undergo oxidation to form PFOA, which is then deposited onto soil and water surfaces through wet and dry deposition. pops.intresearchgate.net

While PFOA itself has a low vapor pressure, it can be transported in the atmosphere adsorbed to particulate matter. pops.intnih.gov Emissions from industrial sources can release PFOA-laden particles into the air, which can then be carried over long distances by wind currents. pops.intfrontiersin.org

Oceanic and Surface Water Dispersal Mechanisms

Due to its high water solubility and low potential for sorption to sediment, PFOA is readily transported in aquatic systems. nih.gov It can travel long distances in rivers and ocean currents, leading to its widespread distribution in the global marine environment. nih.govenvironment.govt.nz It has been estimated that oceanic transport is a significant pathway for PFOA to reach remote areas like the Arctic. nih.gov

Runoff from contaminated sites and atmospheric deposition contribute to the presence of PFOA in surface waters. itrcweb.org Once in the water, its persistence allows it to be transported over vast distances before potentially being removed through processes like sediment burial. nih.gov

Inter-Compartmental Partitioning and Mobility

The movement of PFOA between different environmental compartments (air, water, soil, and biota) is governed by its physicochemical properties. itrcweb.org PFOA's behavior as a surfactant influences its partitioning at interfaces between different media, such as soil-water and air-water interfaces. itrcweb.org

In soil, PFOA is considered to have high to very high mobility. cirs-ck.com Its low volatility and low adsorption to soil particles mean it can readily leach from the soil and contaminate groundwater. pops.intcirs-ck.com Factors such as soil pH, organic carbon content, and the presence of iron oxides can influence its retention in soil. frontiersin.org

In aquatic environments, PFOA primarily remains in the water column due to its high solubility. nih.gov While it does not readily partition to fatty tissues like many other persistent organic pollutants, it can accumulate in the blood and liver of organisms by binding to proteins. industrialchemicals.gov.auenvironment.govt.nz

Air-Water Interface Dynamics and Volatilization

As surfactant-like compounds, per- and polyfluoroalkyl substances (PFAS) such as PFOA tend to accumulate at air-water interfaces. researchgate.net This interfacial adsorption is a critical retention mechanism during transport in unsaturated soil (the vadose zone). nih.gov Miscible-displacement experiments conducted with PFOA have demonstrated that its transport is more significantly retarded under unsaturated conditions compared to saturated conditions, highlighting the impact of air-water interfacial adsorption. nih.gov This phenomenon is more pronounced in soils with smaller grain diameters and at lower water saturations, conditions that increase the total air-water interfacial area. nih.gov

Research has shown that this adsorption at the air-water interface can be a primary source of retention for PFOA, contributing approximately 50-75% of the total retention in tested systems. nih.gov The process is thermodynamically favorable, encouraging PFOA to approach and adsorb to interfacial water molecules. copernicus.org The introduction of aeration during water treatment processes can enhance the removal of long-chain PFAAs like PFOA. researchgate.net This is achieved through adsorption at the air-water interface of bubbles, which are then adsorbed by activated carbon, increasing the efficiency of the treatment. researchgate.net

Soil-Water Interactions and Leaching Potential

Once PFOA is introduced into the soil, typically from sources like industrial waste, landfills, or the application of contaminated sludge, it can either sorb to soil particles or leach into groundwater. diva-portal.orgnih.gov The potential for PFOA to leach from soil to groundwater is a significant environmental concern, as it can lead to the contamination of drinking water sources. diva-portal.org The movement of PFOA through soil and its leaching potential are often evaluated using lysimeters, which measure water percolation and the concentration of soluble substances in soil water. epa.gov

The interaction of PFOA with soil is complex and can involve the formation of non-extractable residues (NER), where the compound becomes bound to the soil matrix. nih.gov The degree of NER formation for PFOA has been observed to be as high as 75% in short-term batch experiments. nih.gov However, leaching is still a dominant process, and understanding it is crucial for assessing the risk to groundwater. nih.gov Laboratory leaching protocols, which involve mixing soil with liquids, are used to estimate the mobility of contaminants like PFOA, though the compound's chemistry can complicate these analyses. epa.gov

Sediment-Water Exchange Processes

In aquatic environments, PFOA is subject to exchange processes between the water column and sediments. mdpi.com These substances can be transferred from the overlying water to the sediment through sedimentation and other exchange mechanisms. mdpi.com The partitioning of PFOA between water and sediment is a key process controlling its fate in aquatic systems. cirs-group.com

Studies on hydrophobic organic chemicals show that while concentrations in the overlying water can vary significantly depending on hydraulic conditions, the freely dissolved concentrations in pore water within the sediment remain more stable. rsc.orgresearchgate.net This suggests that organisms living in the sediment are predominantly exposed to contaminants via pore water. rsc.org The exchange between sediment pore water and the overlying water column is a primary pathway for the release of sorbed chemicals. mdpi.com Factors such as temperature can accelerate these exchange and diffusion rates. mdpi.com

Hydrological and Geochemical Factors Influencing Transport

The mobility and sorption of PFOA in the subsurface are not intrinsic properties alone but are heavily influenced by the specific characteristics of the environment.

Influence of Organic Carbon Content on Sorption

The organic carbon (OC) content of soil and sediment is a primary factor controlling the sorption of PFOA. nih.govwww.csiro.au The main sorption mechanism is identified as the hydrophobic interaction between the perfluorinated carbon chain of the PFOA molecule and the organic matter in the soil. nih.gov Consequently, a positive correlation is observed between the solid-liquid distribution coefficient (Kd) of PFOA and the soil's organic carbon content. nih.govnih.gov

While OC is considered the most critical soil parameter influencing these interactions, it is not the sole determinant. diva-portal.orgslu.se In some cases, OC alone has been found to be a poor predictor of PFOA sorption, especially in mineral soils. slu.se However, it is generally a better predictor for longer-chain PFAS like PFOA compared to their shorter-chain counterparts. slu.se Multiple regression analyses have confirmed that both OC and metal (iron and aluminum) hydr)oxides contribute to PFOA sorption. slu.se

| Factor | Influence on Sorption | Governing Mechanism | Citation |

|---|---|---|---|

| Organic Carbon (OC) | Positive correlation; higher OC leads to increased sorption. | Hydrophobic interactions between the PFOA's fluorinated tail and soil organic matter. | nih.govnih.gov |

| pH | Inverse relationship; lower pH leads to increased sorption. | Electrostatic interactions; at lower pH, soil surfaces are more positively charged, attracting the anionic PFOA. | slu.seitrcweb.org |

| Ionic Strength | Complex; can enhance sorption through cation bridging or decrease it via competition. | Charge shielding and competition for sorption sites. | d-nb.info |

| Clay/Metal Oxides | Contributes to sorption, particularly for iron and aluminum oxides. | Electrostatic interactions and surface complexation. | slu.se |

Role of pH and Ionic Strength in Environmental Mobility

The environmental mobility of PFOA, an anionic compound, is highly dependent on the pH and ionic strength of the soil water. nih.govecetoc.org Sorption of PFOA generally increases as the pH of the solution decreases. slu.seitrcweb.org This occurs because lower pH increases the positive charge on the surfaces of soil components like metal oxides and organic matter, enhancing the electrostatic attraction of the negatively charged PFOA molecule. slu.seresearchgate.net Conversely, at higher pH, electrostatic repulsion between the anionic PFOA and negatively charged soil surfaces increases its mobility. d-nb.infonih.gov

The effect of ionic strength is more complex. Increased ionic strength can sometimes enhance sorption through mechanisms like charge shielding or cation bridging, where divalent cations like Ca²⁺ form a bridge between the negatively charged PFOA and a negative surface site. diva-portal.orgd-nb.info However, at very high ionic strengths, cations can compete with PFOA for sorption sites, potentially reducing sorption. d-nb.info Therefore, the highest mobility for PFOA is expected in environments with high pH and low ionic strength. nih.gov

Subsurface Heterogeneity and Aquifer Characteristics

The transport of PFOA in groundwater is profoundly affected by the physical heterogeneity of subsurface aquifers. numberanalytics.comfrontiersin.org Aquifer heterogeneity results from a combination of geological, geochemical, and biological processes that create variations in properties like hydraulic conductivity over small distances. numberanalytics.commdpi.com This leads to complex groundwater flow patterns, including preferential flow paths where water and dissolved contaminants can move much faster than the average groundwater velocity. numberanalytics.com

Characterizing this heterogeneity is a significant challenge but is crucial for creating accurate models to predict contaminant transport. mdpi.comboisestate.edu The presence of fractures, faults, high-conductivity zones (like sand and gravel lenses), and low-conductivity zones (like clay layers) dictates the path and speed of a PFOA plume. numberanalytics.com In fractured bedrock aquifers, where sorption processes that retard PFAS movement in soils are more limited, there is a potential for migration over longer distances. itrcweb.org The inherent uncertainty in the subsurface structure makes predicting the exact fate and transport of PFOA challenging, necessitating advanced characterization and modeling techniques. numberanalytics.comfrontiersin.org

Bioaccumulation and Biotransformation of Pentadecafluorooctanoate in Environmental Biota

Bioaccumulation Mechanisms in Non-Human Organisms

The accumulation of PFOA in wildlife is a complex process influenced by the compound's affinity for proteins and the physiological characteristics of different species. Unlike many other persistent organic pollutants, PFOA does not primarily accumulate in fatty tissues. environment.govt.nzkemi.se Instead, it binds to proteins in the blood and liver. environment.govt.nzindustrialchemicals.gov.au

Protein Binding Affinity and Tissue Distribution in Wildlife

PFOA's tendency to bind to proteins, such as serum albumin and fatty acid-binding proteins (FABPs), is a key driver of its bioaccumulation. nih.govnih.govnist.govresearchgate.net This binding affinity influences the distribution of PFOA throughout an organism's body, leading to higher concentrations in protein-rich tissues like the blood, liver, and kidneys. nih.govresearchgate.netbiorxiv.org The strength of this binding can vary between species, affecting how PFOA is distributed and retained. nih.govnih.gov For instance, modeling studies have predicted that the binding affinity of PFOA to liver FABPs differs across various species, including fish and birds. nih.govnist.gov In fish, PFOA concentrations are typically highest in the plasma and liver, followed by the gills, gonads, and muscle. researchgate.net This distribution pattern underscores the importance of protein binding in the accumulation of PFOA in wildlife. researchgate.net

Species-Specific Bioaccumulation Factors in Aquatic Species

Bioaccumulation factors (BAFs), which quantify the accumulation of a chemical in an organism from the surrounding environment, show considerable variation for PFOA among different aquatic species. industrialchemicals.gov.aunih.gov Generally, PFOA has a low to moderate potential to accumulate in water-breathing organisms like fish. mhlw.go.jppops.int Studies have reported a wide range of BAFs for PFOA in fish, with median whole-body log BAFs around 2.16. nih.gov However, some research indicates that BAFs can be influenced by factors such as water quality, with higher BAFs observed in certain conditions. nj.gov For example, in the Xiamen Sea area, the bioconcentration factor (BCF), a related measure, for PFOA in kelp algae was found to be higher than in the fauna investigated. mdpi.com It has been noted that marine and terrestrial mammals may be less efficient at eliminating PFOA, making them more susceptible to its accumulation. industrialchemicals.gov.au

Below is an interactive table summarizing PFOA bioaccumulation factors in various aquatic species.

| Species Category | Log BAF (L/kg-ww) - Median | Key Findings |

| Fish (Overall) | 2.16 | Data is more abundant for freshwater species compared to marine species. nih.gov |

| Aquatic Invertebrates | Varies | Some invertebrates, like certain gastropods, can show elevated levels of PFAS compounds. environment.govt.nz |

| Aquatic Plants (Kelp) | BCF higher than fauna in some studies. mdpi.com | Kelp can accumulate significant amounts of PFOA from the water. mdpi.com |

Comparative Bioaccumulation Across Trophic Levels in Ecosystems

The transfer and accumulation of PFOA through different trophic levels of an ecosystem is a critical aspect of its environmental fate. While PFOA generally exhibits a lower potential for biomagnification compared to other persistent organic pollutants, its presence is widespread across various food web compartments, from producers to top consumers. nih.gov In some freshwater food webs, PFOA has been observed to biodilute, meaning its concentration decreases at higher trophic levels. fosan.org However, other studies have reported instances of biomagnification, particularly in air-breathing marine and terrestrial mammals. industrialchemicals.gov.aumhlw.go.jp The presence of PFOA precursors, which can transform into PFOA within organisms, may contribute to its trophic magnification in some cases. oup.comresearchgate.net

Biomagnification Dynamics in Food Webs

Biomagnification, the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain, is a significant concern for persistent chemicals like PFOA.

Trophic Magnification Factors (TMFs) in Terrestrial and Marine Food Chains

Trophic Magnification Factors (TMFs) are used to quantify the biomagnification potential of a substance in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. For PFOA, TMF values have shown considerable variability across different ecosystems. In some aquatic food webs, PFOA has been found to have TMFs less than 1, indicating biodilution. fosan.orgnih.govacs.org For example, a study in the Yadkin-Pee Dee River reported a TMF of 0.81 for PFOA in all consumers. nih.gov Conversely, other studies, particularly in marine and terrestrial food webs, have reported TMFs greater than 1, suggesting biomagnification. industrialchemicals.gov.aumhlw.go.jp This discrepancy may be due to a variety of factors, including the specific food web structure, the presence of PFOA precursors, and the metabolic capabilities of the organisms involved. oup.comresearchgate.net

The table below presents a selection of reported Trophic Magnification Factors for PFOA in different food webs.

| Ecosystem | Trophic Magnification Factor (TMF) | Indication |

| Yadkin-Pee Dee River (Freshwater) | 0.81 (all consumers) nih.gov | Biodilution |

| St. Lawrence River (Freshwater) | Biodiluted fosan.org | Biodilution |

| Liaodong Bay (Marine) | No significant biomagnification for linear PFOA pku.edu.cn | Limited Trophic Transfer |

| Various Aquatic Ecosystems | Variable, sometimes >1 oup.com | Potential for Biomagnification |

| Terrestrial Avian Food Web | Did not appear to biomagnify nih.gov | No significant biomagnification |

Accumulation Patterns in Apex Predators of Diverse Ecosystems

Apex predators, being at the top of the food chain, are often the most affected by the biomagnification of contaminants. researchgate.net High concentrations of PFOA have been detected in a variety of apex predators worldwide, including polar bears, marine mammals, and birds of prey. environment.govt.nzindustrialchemicals.gov.auresearchgate.netfrontiersin.org The accumulation in these top predators is a result of consuming prey that have already accumulated the chemical. nih.gov For instance, polar bears in the Arctic have been found to have some of the highest concentrations of PFOA among terrestrial organisms. industrialchemicals.gov.au In marine ecosystems, long-chain perfluoroalkyl acids, including PFOA, are prevalent in apex predators like white sharks. nih.govacs.org The long lifespans of these animals further contribute to the high body burdens of PFOA. researchgate.net

Biotransformation of Precursor Compounds to Pentadecafluorooctanoate in Environmental Systems

The presence of this compound (PFOA), a persistent perfluoroalkyl carboxylate (PFCA), in various environmental compartments and biological systems is not solely due to its direct release. A significant pathway for its widespread distribution involves the biotransformation of a diverse group of precursor compounds, primarily fluorotelomer-based substances. nih.govutoronto.ca These precursors, used in numerous industrial and commercial applications, can be transformed through metabolic processes in microorganisms and other biota, leading to the formation of PFOA and other PFCAs. researchgate.netrsc.org

Microbial Transformation Pathways of Fluorotelomer-Based Precursors

Microorganisms in soil, sediment, and wastewater treatment systems play a crucial role in the environmental fate of fluorotelomer-based precursors. researchgate.netresearchgate.net Aerobic biodegradation is a significant pathway for the transformation of these compounds into PFOA.

Studies using mixed microbial cultures from wastewater treatment sludge and soil have demonstrated the biodegradation of 8:2 fluorotelomer alcohol (8:2 FTOH), a common precursor. utoronto.caresearchgate.net The transformation process is often a co-metabolic event, where the microbes utilize other carbon sources for growth while incidentally degrading the fluorotelomer compound. researchgate.net For instance, research has shown that Pseudomonas species can transform 8:2 FTOH when supplied with an alternative carbon source like octanol. researchgate.net

The general microbial transformation pathway of an n:2 fluorotelomer alcohol (n:2 FTOH) involves several key steps. The initial step is the oxidation of the alcohol group. utoronto.ca

Oxidation to Aldehyde: The FTOH is first oxidized to a transient fluorotelomer aldehyde (FTAL). utoronto.ca

Oxidation to Carboxylic Acid: The FTAL is further oxidized to a fluorotelomer carboxylic acid (FTCA). utoronto.ca

β-Oxidation: The resulting FTCA can then undergo a process similar to the β-oxidation of fatty acids. utoronto.ca This leads to the formation of a key intermediate, the n:2 fluorotelomer unsaturated carboxylic acid (n:2 FTUCA). utoronto.caresearchgate.net

Formation of PFOA: Subsequent transformation steps lead to the cleavage of two-carbon units, ultimately yielding PFOA (in the case of 8:2 FTOH) and other shorter-chain PFCAs. nih.govutoronto.ca

Besides FTOHs, other fluorotelomer-based precursors such as polyfluoroalkyl phosphates (PAPs) and 8:2 fluorotelomer acrylate (B77674) (8:2 FTAC) are also recognized as sources of PFOA. These compounds can first transform into FTOHs, which then follow the degradation pathways described above. nih.gov Similarly, fluorotelomer thioether amido sulfonates (FtTAoS), found in some aqueous film-forming foams (AFFF), have been shown to biodegrade in microcosms to form intermediates like fluorotelomer sulfonates (FtS), FtUCAs, and ultimately, PFCAs including PFOA. berkeley.edu

The table below summarizes key findings from microbial biotransformation studies of 8:2 FTOH.

Enzymatic Degradation and Metabolic Conversion in Non-Human Biota

In addition to microbial systems, non-human biota, including mammals, fish, and birds, can metabolize fluorotelomer precursors to PFOA. nih.govrsc.org In vivo studies, primarily conducted in rats and mice, have consistently shown that exposure to 8:2 FTOH results in the formation of PFOA. nih.govresearchgate.net Other PFCAs, such as perfluorononanoate (PFNA) and shorter-chain variants, are also frequently detected as metabolites. nih.gov

A study involving a single dose of 8:2 FTOH administered to rats identified 2H,2H-perfluorodecanoic acid (8:2 FTCA) and PFOA as metabolites. utoronto.ca More detailed investigations using isolated rat hepatocytes have elucidated the pathway further. utoronto.ca After exposure to 8:2 FTOH, hepatocytes produced not only PFOA and PFNA but also key polyfluorinated intermediates, including 8:2 FTCA and 8:2 fluorotelomer α,β-unsaturated carboxylate (8:2 FTUCA). utoronto.ca Incubating hepatocytes with the synthesized intermediate 8:2 FTCA led to the formation of 8:2 FTUCA, PFOA, and PFNA, while incubating with 8:2 FTUCA produced only PFOA, helping to sequence the metabolic steps. utoronto.ca

The following table presents metabolites identified in non-human biota following exposure to 8:2 FTOH.

In Vitro and Ex Vivo Models for Biotransformation Pathway Elucidation

In vitro (using subcellular components or cells) and ex vivo (using tissues) models are invaluable tools for dissecting the specific enzymatic pathways involved in the biotransformation of fluorotelomer precursors. These models allow for controlled experiments to identify transient intermediates and responsible enzyme systems, which can be challenging to observe in whole organisms.

Studies using liver preparations from various species—including rats, mice, trout, and humans—have provided significant insights into 8:2 FTOH metabolism. researchgate.net The use of liver microsomes (which contain cytochrome P450 enzymes) and cytosol has been particularly informative. researchgate.netnih.gov

Research with isolated rat hepatocytes identified the 8:2 fluorotelomer aldehyde (8:2 FTAL) as the initial, transient product of 8:2 FTOH oxidation. utoronto.ca Further studies using recombinant human cytochrome P450 (CYP) enzymes pinpointed CYP2C19 as the primary enzyme responsible for this initial oxidative step in humans, converting 8:2 FTOH to 8:2 FTAL. nih.gov

These in vitro models have also highlighted the importance of Phase II metabolism. In human liver cytosol and microsomes, 8:2 FTOH can be conjugated with glucuronic acid or sulfate. nih.gov The intrinsic clearance values calculated from these experiments suggest that conjugation, especially sulfation, is a major metabolic route for 8:2 FTOH in humans, which helps explain the relatively low yields of PFOA observed from precursor exposure. nih.gov

Comparative studies using hepatocytes from different species have revealed significant interspecies differences in metabolic rates, with clearance of 8:2 FTOH being highest in rats, followed by mice, and to a lesser extent, humans and trout. researchgate.net Notably, in incubations with human liver microsomes, the formation of PFOA or PFNA was not detected, suggesting that the direct metabolism to these persistent acids may be a very minor pathway in human liver under these conditions. researchgate.net

The table below details findings from key in vitro and ex vivo biotransformation studies.

Ecotoxicological Investigations of Pentadecafluorooctanoate on Non Target Organisms

Cellular and Molecular Mechanisms of Interaction in Model Organisms

The interaction of PFOA with biological systems at the cellular and molecular level is complex, involving receptor binding, alterations in signal transduction pathways, and subsequent responses in the proteome and metabolome, as well as the induction of oxidative stress.

Receptor Binding and Signal Transduction Pathway Alterations

PFOA has been shown to interact with various cellular receptors, most notably the peroxisome proliferator-activated receptors (PPARs), particularly PPARα. epa.gov This binding can initiate a cascade of events within the cell, altering gene expression and cellular function. The activation of PPARα by PFOA is a key mode of action for its effects on the liver in rodents. epa.gov

Signal transduction pathways, which are crucial for cell communication and response to external stimuli, can be disrupted by PFOA. fiveable.me When a signaling molecule (ligand) binds to its receptor, it triggers a series of molecular events that convert the external signal into a cellular response. nih.govbiomedres.us PFOA can interfere with these pathways, leading to a range of adverse effects. For instance, in some organisms, PFOA has been found to inhibit the expression of genes involved in thyroid hormone biosynthesis. pops.int

The process often begins with the binding of a ligand to a transmembrane receptor, causing a conformational change that activates the receptor's enzymatic activity, typically a kinase. nih.gov This initiates a phosphorylation cascade that ultimately activates or represses transcription factors, thereby altering gene expression. nih.gov PFOA's interference in these intricate signaling processes can have significant downstream consequences for the organism.

Proteomic and Metabolomic Responses in Environmental Biota

The study of how PFOA affects the complete set of proteins (proteome) and metabolites (metabolome) in an organism provides a comprehensive view of its biological impact. nih.govcsic.es Proteomics allows for the systematic identification and quantification of changes in protein abundance, revealing key metabolic pathways and molecular mechanisms affected by PFOA exposure. nih.gov

Metabolomics, on the other hand, focuses on the changes in the profiles of endogenous metabolites in response to stressors like PFOA. mdpi.com Alterations in the metabolome can indicate disruptions in critical cellular processes such as energy production and macromolecule synthesis. mdpi.com In cyanobacteria, for example, the internal production of a related compound led to changes in proteins associated with oxidative phosphorylation, photosynthesis, and central carbon metabolism. d-nb.info Integrated proteomic and metabolomic analyses have shown that exposure to certain chemicals can up-regulate proteins involved in combating intracellular reactive oxygen species and those in key energy and amino acid metabolism pathways. plos.org These "omics" technologies are powerful tools for understanding the molecular-level effects of PFOA in environmental biota. csic.es

Oxidative Stress Induction and Antioxidant System Modulation

A significant mechanism of PFOA toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify them. nih.govmdpi.com Elevated levels of ROS can damage cellular components like DNA, proteins, and lipids. mdpi.com

Exposure to PFOA has been shown to increase ROS levels in organisms like the nematode Caenorhabditis elegans, leading to oxidative stress. mdpi.com The antioxidant system, which includes enzymes like superoxide (B77818) dismutase and catalase, works to counteract this by neutralizing ROS. mdpi.comfrontiersin.org However, PFOA can modulate this system, sometimes leading to a decrease in the activity of protective antioxidants like glutathione (B108866) (GSH). mdpi.com This disruption of the delicate balance between oxidants and antioxidants is a key factor in the adverse effects observed in organisms exposed to PFOA. taylorfrancis.com

Physiological and Developmental Effects in Environmental Biota

The molecular and cellular disruptions caused by PFOA manifest as observable physiological and developmental effects in a wide range of organisms, from aquatic invertebrates to terrestrial plants and animals.

Impact on Aquatic Invertebrates and Vertebrates

PFOA exhibits varying levels of toxicity to aquatic life. In general, it demonstrates low to moderate acute toxicity in aquatic organisms. pops.int However, chronic exposure can lead to more subtle but significant effects.

Aquatic Invertebrates: Studies have shown that PFOA can be toxic to various aquatic invertebrates. For the midge Chironomus tentans, a 10-day no-observed-effect concentration (NOEC) was reported to be 100 mg/L. industrialchemicals.gov.au In the case of the nematode Caenorhabditis elegans, lethal effects were observed at concentrations greater than 0.5 mM. pops.int Other research found that PFOA exposure could cause abnormal foraging behavior in Drosophila larvae. mdpi.com

Aquatic Vertebrates: In fish, PFOA has been shown to have endocrine-disrupting effects. pops.int It can inhibit the expression of genes involved in thyroid hormone biosynthesis and induce the expression of vitellogenin, a female-specific protein, in males. pops.int Furthermore, PFOA exposure has been linked to the development of oocytes in the testes of male fish and ovary degeneration in females. pops.int These findings suggest that PFOA has the potential to affect the endocrine function of aquatic vertebrates, with visible effects possibly not appearing until adulthood. pops.int

The following table summarizes the acute toxicity of PFOA to various aquatic invertebrates:

| Species | 48-h LC50 (mg/L) | 96-h LC50 (mg/L) |

| Various Test Species | 181 - 732 | 337 - 672 |

| Data from a study on four freshwater species. The aquatic snail (Physa acuta) showed the highest resistance. nih.gov |

Effects on Terrestrial Flora and Fauna

The impact of PFOA extends to terrestrial ecosystems, affecting both plants and animals.

Terrestrial Flora: PFOA can have adverse, species-dependent effects on plants. pops.int For instance, exposure to high concentrations of PFOA almost completely inhibited root growth in lettuce (Lactuca sativa) and pakchoi (Brassica rapa chinensis), but not in cucumber (Cucumis sativus). pops.intnih.gov In another study, visible abnormalities such as reduced growth and necrosis were observed in spring wheat, oats, potatoes, and perennial ryegrass exposed to PFOA in the soil. pops.int However, maize appeared to be unaffected under the same conditions. pops.int PFOA did not show a significant adverse effect on the seed germination of lettuce, pakchoi, or cucumber. nih.gov

The table below shows the 5-day EC50 for root elongation in three plant species, indicating the concentration at which a 50% effect is observed.

| Plant Species | 5-day EC50 for Root Elongation (mg/L) |

| Lettuce (Lactuca sativa) | > 1000 |

| Pakchoi (Brassica rapa chinensis) | > 1000 |

| Cucumber (Cucumis sativus) | Not significantly affected |

| Based on data indicating near-complete inhibition at concentrations ≥1000 mg/L for lettuce and pakchoi. pops.int |

Terrestrial Fauna: In terrestrial animals, PFOA has the potential to induce changes in liver function, endocrine function, development, and immune responses. pops.int Studies in rats have also indicated its carcinogenicity. pops.int The soil-dwelling nematode Caenorhabditis elegans has shown lethal effects at concentrations above 207 mg/L. pops.int While PFOA has a low to moderate potential to accumulate in aquatic species, it can accumulate and biomagnify in air-breathing terrestrial and marine mammals. mhlw.go.jppops.int

Ecological Community and Ecosystem-Level Impacts

The introduction of persistent synthetic compounds into the environment can have far-reaching consequences that extend beyond individual organisms, impacting entire ecological communities and the functioning of ecosystems. Pentadecafluorooctanoate (PFOA), a highly persistent and mobile compound, has been the subject of numerous ecotoxicological investigations to understand its broader environmental effects. These studies have revealed the potential for PFOA to alter microbial communities in contaminated environments and to disrupt the intricate balance of food webs, leading to cascading effects throughout ecosystems.

Alterations in Microbial Community Structure and Function in Contaminated Matrices

Microbial communities are fundamental to the health and function of ecosystems, playing crucial roles in nutrient cycling, decomposition of organic matter, and the degradation of pollutants. plos.org The introduction of xenobiotic substances like this compound (PFOA) can significantly alter the structure and function of these vital communities in contaminated matrices such as soil and water.

Research has shown that exposure to PFOA can lead to shifts in the composition of soil microbial communities. nih.gov Studies have observed that in PFOA-contaminated soils, there is an enrichment of bacteria that are more tolerant to its presence. nih.gov For instance, an increase in the relative abundance of bacterial phyla such as Proteobacteria and orders like Burkholderiales and Rhodocyclales has been documented in soils exposed to PFOA. nih.gov This selective pressure suggests that PFOA can act as a driver of microbial community composition, favoring species with metabolic capabilities to withstand or potentially transform the compound.

The functional capacity of microbial communities can also be impacted by PFOA contamination. Functional gene prediction studies have suggested that key microbial metabolism processes may be inhibited under PFOA exposure. nih.gov These processes include nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and the biosynthesis and transport of secondary metabolites. nih.gov Such inhibitions could have cascading effects on soil ecological services that rely on microbial activity.

While some studies indicate that certain microbial communities might possess the ability to biodegrade PFOA, particularly under aerobic conditions, other research has found PFOA to be largely inert to microbial transformation, especially in anaerobic environments. researchgate.netacs.org One investigation into the biodegradability of PFOA by five different anaerobic microbial communities concluded that the compound was microbiologically inert under the tested conditions. researchgate.net The persistence of PFOA in the environment is a key factor in its long-term impact on microbial ecosystems.

Table 1: Observed Changes in Soil Microbial Communities Exposed to this compound (PFOA)

| Parameter | Observed Effect | Potential Implication | Citation |

|---|---|---|---|

| Community Composition | Enrichment of tolerant bacteria (e.g., Proteobacteria, Burkholderiales, Rhodocyclales) | Shift in the dominant microbial species, potentially altering community-level functions. | nih.gov |

| Alpha-Diversity | An increase in alpha-diversity was noted following PFOA treatment in a 90-day exposure study. | Suggests a complex response where the introduction of a stressor may initially increase diversity before potential long-term negative effects. | nih.gov |

| Microbial Metabolism | Potential inhibition of key metabolic processes (e.g., nucleotide and carbohydrate transport, cell motility). | Reduced efficiency of nutrient cycling and other vital soil ecological services. | nih.gov |

| Biodegradation | Considered microbiologically inert under certain anaerobic conditions. | Long-term persistence in contaminated environments, leading to prolonged exposure for microbial communities. | researchgate.net |

Food Web Disruptions and Trophic Cascade Effects

The persistence and bioaccumulative nature of this compound (PFOA) pose a significant threat to the structure and stability of food webs. Once introduced into an ecosystem, PFOA can be taken up by organisms and transferred through different trophic levels, a process that can lead to biomagnification and potentially trigger trophic cascades. epa.gov

Bioaccumulation is the process where a substance builds up in an organism faster than it can be removed, while biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain. epa.gov Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFOA has been observed to bind to proteins in the blood and liver of organisms. industrialchemicals.gov.au This characteristic contributes to its potential for bioaccumulation and biomagnification, particularly in marine and terrestrial mammals which may be less efficient at eliminating PFOA. industrialchemicals.gov.au

Several studies have documented the presence and transfer of PFOA and other per- and polyfluoroalkyl substances (PFAS) in various food webs. For example, a study on the vulnerable Saunders's gull revealed that long-chain PFAS, with PFOA being a prominent component, bioaccumulated and magnified within their food chain. frontiersin.org The primary sources of this contamination were identified as bivalves and polychaetes, indicating the transfer from lower to higher trophic levels. frontiersin.org The concentration of PFAS has been shown to increase with the trophic level, moving from plankton to invertebrates, fish, and ultimately to avian predators. frontiersin.org

The accumulation of toxic substances like PFOA in top predators can lead to adverse health effects, which in turn can disrupt the delicate balance of predator-prey relationships. A significant decline in a predator population due to toxicity can release the next lower trophic level from predation pressure, leading to an increase in their population. This can subsequently cause a decline in the trophic level below them, initiating a "top-down" trophic cascade. beyondpesticides.org For instance, the removal of a top predator can lead to an overpopulation of herbivores, which can then decimate primary producers. beyondpesticides.org While direct evidence linking PFOA to a specific trophic cascade in a natural ecosystem is an area of ongoing research, the potential for such disruptions exists given its known bioaccumulative properties and toxic effects at higher trophic levels.

Table 2: Trophic Transfer and Potential Effects of this compound (PFOA) in Food Webs

| Process | Description | Example/Finding | Citation |

|---|---|---|---|

| Bioaccumulation | The accumulation of PFOA in an organism from its surrounding environment and food. | PFOA binds to proteins in the liver and plasma of organisms. | industrialchemicals.gov.au |

| Biomagnification | The increasing concentration of PFOA in organisms at higher trophic levels. | Biomagnification factors greater than one have been identified in carnivorous marine mammals. | industrialchemicals.gov.au |

| Trophic Transfer | The movement of PFOA through the food chain from prey to predator. | Saunders's gulls accumulate PFOA from consuming contaminated bivalves and polychaetes. | frontiersin.org |

| Trophic Cascade | The indirect effects of a predator on lower trophic levels through the control of its prey. | A decline in predator populations due to toxicity can lead to an increase in their prey and a subsequent decrease in the trophic level below the prey. | beyondpesticides.org |

Advanced Analytical Methodologies for Pentadecafluorooctanoate Detection and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography-mass spectrometry has become the cornerstone for the analysis of PFOA and other PFAS compounds. nih.gov This is due to its high sensitivity and specificity, which allow for the measurement of low concentrations of these analytes in complex matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted method for the analysis of PFOA in environmental and biological samples. nih.govcrmicro.comperfectway.cn Its popularity stems from its high sensitivity and specificity, enabling the quantification of PFOA at very low levels. nih.gov The technique involves the separation of analytes using liquid chromatography followed by detection with a tandem mass spectrometer. This allows for the fragmentation of specific precursor ions into product ions, which significantly enhances the signal-to-noise ratio and reduces matrix interferences. nih.gov

A typical LC-MS/MS method for PFOA analysis involves a simple liquid extraction, often by sonication, followed by direct injection into the LC-MS/MS system. nih.gov Isotope dilution, using 13C-labeled internal standards, is a common practice to ensure accurate quantification. nih.gov This approach has been successfully applied to various matrices, including fish fillets, with detection limits as low as 0.04 ng/g. nih.gov

Table 1: Performance of a Validated LC-MS/MS Method for PFOA Analysis in Fish

| Parameter | Value |

|---|---|

| Linearity (Regression Coefficient) | 0.9979 |

| Coefficient of Variation (CV) | 8% to 20% |

| Limit of Detection (LOD) | 0.04 ng/g |

| Recovery | 76% |

Data sourced from a study on PFOA analysis in fish fillets. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While LC-MS/MS is the preferred method for ionic PFAS like PFOA, gas chromatography-mass spectrometry (GC-MS) is a valuable tool for the analysis of volatile and semi-volatile PFAS precursors and related compounds. researchgate.netnih.gov PFOA itself is not directly amenable to GC-MS analysis due to its low volatility and high polarity. d-nb.info Therefore, a derivatization step is necessary to convert PFOA into a more volatile form. d-nb.inforesearchgate.net This process typically involves esterification to create a less polar and more volatile derivative that can be analyzed by GC-MS. d-nb.info

Despite the requirement for derivatization, GC-MS offers certain advantages, such as providing information about the isomeric distribution of PFOA, which can be crucial for source apportionment. d-nb.info However, the derivatization step can introduce potential for analyte loss and contamination. d-nb.info GC-MS methods have been developed for a range of volatile PFAS, including fluorotelomer alcohols (FTOHs) and perfluoroalkane sulfonamides (FASAs). nih.gov

High-Resolution Mass Spectrometry (LC-TOF-MS) for Non-Target Screening

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-TOF-MS), has emerged as a powerful technique for non-target screening of PFOA and other unknown PFAS compounds in various matrices. europa.eunih.gov Unlike tandem mass spectrometry which targets specific precursor-product ion transitions, HRMS provides accurate mass measurements, enabling the determination of elemental compositions for detected ions. chromatographyonline.comscies.org

This capability is invaluable for identifying novel or unexpected PFAS compounds for which analytical standards may not be available. nih.gov LC-TOF-MS has been successfully used to analyze ionic PFCs, including PFOA, in various sample extracts. europa.eu The data generated by HRMS can be processed using specialized software to identify potential PFAS based on characteristic mass defects and fragmentation patterns. nih.govnih.gov

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The effectiveness of any analytical method for PFOA detection heavily relies on the efficiency of the sample preparation and extraction protocols. These procedures are designed to isolate and concentrate PFOA from complex environmental matrices, making it suitable for instrumental analysis.

Solid-Phase Extraction (SPE) and Derivatization Techniques

Solid-phase extraction (SPE) is a widely used and versatile technique for the sample preparation of PFOA from liquid samples. chromatographyonline.comsigmaaldrich.com It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. sigmaaldrich.com The analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample. sigmaaldrich.com For PFOA analysis, weak anion exchange (WAX) SPE cartridges are commonly employed. dspsystems.eu

Derivatization is a crucial step when analyzing PFOA by GC-MS. d-nb.infojfda-online.com This chemical modification process converts the non-volatile PFOA into a volatile derivative. researchgate.net Common derivatization techniques include esterification, which transforms the carboxylic acid group of PFOA into an ester. d-nb.info For instance, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) has been used for the GC-MS analysis of various amines. nih.gov

Matrix-Specific Considerations for Soil, Water, and Biota Samples

The extraction of PFOA from different environmental matrices requires tailored approaches to overcome specific challenges.

Soil: The extraction of PFOA from soil often involves the use of organic solvents. cem.com Automated solvent extraction systems can provide rapid and efficient extraction with high recoveries. cem.com The strong carbon-fluorine bond in PFOA contributes to its persistence in soil. cem.com Acid extraction, using agents like hydrochloric acid, can also be employed to mobilize PFOA from contaminated soils. frtr.gov

Water: For water samples, SPE is the most common extraction and pre-concentration method. frontiersin.org The choice of SPE sorbent and elution solvents is critical for achieving high recovery rates. chromatographyonline.com

Biota: The analysis of PFOA in biological tissues, such as fish, often involves homogenization followed by liquid extraction with an organic solvent like methanol (B129727) or acetonitrile. nih.govdspsystems.eu Sonication is frequently used to enhance the extraction efficiency. nih.gov Due to the complexity of biological matrices, a clean-up step following extraction is often necessary to remove interfering substances. nih.gov

Table 2: Common Extraction Techniques for PFOA in Different Matrices

| Matrix | Primary Extraction Technique | Key Considerations |

|---|---|---|

| Soil | Solvent Extraction, Acid Extraction | Use of organic solvents or acids to mobilize the analyte. cem.comfrtr.gov |

| Water | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent for efficient analyte retention. frontiersin.org |

Emerging Analytical Approaches and Innovations

The field of environmental analysis is continually evolving, with new methodologies being developed to provide more sensitive, rapid, and comprehensive detection of contaminants like pentadecafluorooctanoate (PFOA). These emerging techniques aim to overcome the limitations of traditional methods, offering novel solutions for screening, on-site analysis, and understanding the full scope of organofluorine contamination.

Fluorimetric and Colorimetric Detection Methods

Fluorimetric and colorimetric methods are emerging as promising alternatives for the rapid and cost-effective detection of PFOA. These techniques rely on changes in optical properties—either the emission of light (fluorescence) or a visible color change—upon interaction with the target analyte. bio-rad.commblintl.com

Colorimetric Detection Colorimetric sensors offer a simple, visual means of detection, making them particularly suitable for on-site environmental monitoring. rsc.org A notable development is a colorimetric sensor based on host-guest interactions between PFOA and cyclodextrin-modified gold nanoparticles (CD@AuNPs). rsc.org In this system, the interaction between PFOA and the cyclodextrin (B1172386) host induces the aggregation of the gold nanoparticles. rsc.org This aggregation causes a distinct, visible color change in the solution from red to blue-purple, allowing for the visual detection of PFOA. rsc.org

This method has demonstrated satisfactory sensitivity, with detection limits depending on the type of cyclodextrin used. rsc.org Crucially, the sensor shows selective recognition of PFOA even in the presence of other perfluorocarboxylic acids, and has achieved high recovery rates (98% to 129%) in spiked lake water samples. rsc.org The simplicity and speed of this approach present a significant advantage for preliminary screening applications. rsc.org

Fluorimetric Detection Fluorimetric methods, which measure the light emitted by a substance, are known for their high sensitivity. mblintl.comlicorbio.com In the context of PFOA analysis, researchers have developed fluorescent biosensors. One such approach uses a specific protein that binds to PFOA, coupled with a fluorescent reporter. The binding event alters the fluorescent signal, which can be measured to quantify the PFOA concentration. mdpi.com For example, a biosensor using a green fluorescent protein (GFP) has been developed, although it required a 24-hour incubation period to achieve maximum fluorescent intensity for PFOA detection. mdpi.com Another sensor, based on an acrylodan-based probe, showed a much faster turnaround time with a 5-minute incubation and 5-minute equilibrium time, achieving a detection limit of 112 ppb for PFOA. mdpi.com While fluorometric assays are generally more sensitive than colorimetric ones, challenges such as sample incubation times and potential interference from complex environmental matrices are areas of ongoing research. mblintl.commdpi.com

Advancements in Portable and On-Site Analytical Platforms

The need for rapid, real-time data in environmental monitoring has driven significant innovation in portable and on-site analytical platforms for PFOA and other PFAS. rsc.org Traditional laboratory-based methods are highly accurate but can be expensive and time-consuming. rsc.orgutk.edu Portable technologies offer the potential for immediate screening of contaminated sites, enabling faster response and more efficient resource allocation. utk.eduspectroscopyonline.com

Recent advancements include:

Optical-Based Sensors: These platforms use changes in optical properties to detect PFAS. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is one such technique that can amplify the Raman signal of PFAS molecules by several orders of magnitude, allowing for trace-level detection. spectroscopyonline.com The development of low-cost, printable SERS sensors and the potential for miniaturization could lead to portable devices for real-time field assessments. mdpi.comspectroscopyonline.com

Electrochemical Sensors: These devices are recognized for being robust, cost-effective, and portable. rsc.org They work by measuring changes in electrical signals generated at an electrode-solution interface when the target analyte is present. rsc.org Researchers at the University of Tennessee are developing an electroanalytical sensing platform known as alternating current electrokinetic capacitive (AICAP) sensing, designed to be a user-friendly, compact system for detecting PFOA and other PFAS at part-per-trillion levels in minutes. utk.edu

Smartphone-Integrated Devices: To enhance portability and ease of use, some platforms integrate with smartphones. One such system uses a simple UV-light chamber and a mobile app to capture and analyze changes in fluorescent emissions, facilitating on-site monitoring. rsc.org

Micro-extraction Techniques: Adhering to green chemistry principles, new micro-extraction techniques like solid-phase microextraction (SPME) are being adapted for on-site analysis. chromatographyonline.com These methods are sensitive, require minimal to no solvent, and can be coupled with portable mass spectrometers for field applications. chromatographyonline.com

While these technologies show great promise, challenges remain in achieving the very low detection limits required for regulatory compliance and ensuring selectivity in complex environmental matrices. mdpi.comrsc.org

Quality Assurance and Quality Control in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) practices are fundamental to generating reliable and defensible data in the analysis of PFOA. Given the low concentrations often targeted (in the parts-per-trillion range) and the ubiquitous nature of some fluorinated compounds, stringent measures are necessary to prevent contamination and ensure the accuracy and precision of results. itrcweb.orgnj.gov

Key components of a robust QA/QC program for PFOA analysis include:

Field Quality Control Samples: QC begins at the point of sample collection to assess potential cross-contamination and ensure the representativeness of the samples. itrcweb.org This involves the collection and analysis of:

Field Reagent Blanks: To check for contamination in the water used for sampling equipment decontamination. itrcweb.org

Equipment Rinse Blanks: To ensure that sampling equipment is not a source of contamination. itrcweb.org

Field Duplicates: Two samples collected at the same time and location to assess the precision of the entire sampling and analysis process. itrcweb.org

Split Samples: A sample divided into two or more subsamples, which are sent to different laboratories to evaluate inter-laboratory variability. itrcweb.org

Contamination Control: Special precautions are required during sampling to avoid inadvertent contamination. This includes avoiding the use of materials containing fluoropolymers (like Teflon®), pre-wrapped food items, and even certain types of clothing or paper products (e.g., Post-it-Notes) in the sampling environment. nj.gov Samples are typically collected in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers provided by the laboratory. itrcweb.org

Method-Specific QC: Standardized methods, such as those from the U.S. EPA (e.g., Method 537.1, 1633A), prescribe specific QC requirements that must be followed. itrcweb.org This includes rules for sample collection, preservation, extraction, and analysis. itrcweb.org

Laboratory Quality Control: In the laboratory, several measures are used to monitor and validate analytical performance:

Isotopically Labeled Standards: Isotopically labeled analogs of PFOA and other PFAS are added to every sample before extraction. These internal standards are used for quantification via isotope dilution, which corrects for any loss of analyte during sample preparation and analysis. chromatographyonline.com

Surrogate Standards: Compounds similar to PFOA but not expected to be in the samples are also added to monitor the performance of the analytical method for each sample. chromatographyonline.com Acceptable recovery of surrogates (often within a 70-130% range) is required. researchgate.net

Method Blanks: An analysis of all reagents and materials used in the lab to check for contamination from laboratory sources.